molecular formula C12H22N2OS4 B12812858 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate CAS No. 5222-97-9

2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate

Cat. No.: B12812858
CAS No.: 5222-97-9
M. Wt: 338.6 g/mol
InChI Key: SCTFUVSGQYIGNR-UHFFFAOYSA-N
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Description

2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate is a chemical compound with the molecular formula C12H22N2OS4 and a molecular weight of 338.576 g/mol It is characterized by its unique structure, which includes an acetylamino group, a dithio linkage, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate typically involves the reaction of N-(2-mercaptoethyl)acetamide with 1-piperidinecarbodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate involves its interaction with thiol groups in proteins and enzymes. The dithio linkage can form disulfide bonds with cysteine residues, potentially altering the function of the target proteins. This interaction can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate is unique due to its combination of an acetylamino group, a dithio linkage, and a piperidine ring.

Properties

CAS No.

5222-97-9

Molecular Formula

C12H22N2OS4

Molecular Weight

338.6 g/mol

IUPAC Name

2-(2-acetamidoethyldisulfanyl)ethyl piperidine-1-carbodithioate

InChI

InChI=1S/C12H22N2OS4/c1-11(15)13-5-8-18-19-10-9-17-12(16)14-6-3-2-4-7-14/h2-10H2,1H3,(H,13,15)

InChI Key

SCTFUVSGQYIGNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSSCCSC(=S)N1CCCCC1

Origin of Product

United States

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